molecular formula C9H9FN2O2 B14023956 (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

Cat. No.: B14023956
M. Wt: 196.18 g/mol
InChI Key: FRHLSDMTCUCUBU-WZUFQYTHSA-N
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Description

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and a hydroxyiminoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 5-fluoro-2-methylbenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxyimino derivative. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxyimino group allows for unique interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9FN2O2

Molecular Weight

196.18 g/mol

IUPAC Name

(2Z)-N-(5-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C9H9FN2O2/c1-6-2-3-7(10)4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5-

InChI Key

FRHLSDMTCUCUBU-WZUFQYTHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)NC(=O)/C=N\O

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C=NO

Origin of Product

United States

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